Cas no 1351609-88-5 (2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-one; oxalic acid)
![2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-one; oxalic acid structure](https://ja.kuujia.com/scimg/cas/1351609-88-5x500.png)
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-one; oxalic acid 化学的及び物理的性質
名前と識別子
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- Ethanone, 2-[4-(2-benzothiazolylcarbonyl)-1-piperazinyl]-1-(2-thienyl)-, ethanedioate (1:1)
- 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1-thiophen-2-ylethanone:oxalic acid
- 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-one; oxalic acid
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- インチ: 1S/C18H17N3O2S2.C2H2O4/c22-14(16-6-3-11-24-16)12-20-7-9-21(10-8-20)18(23)17-19-13-4-1-2-5-15(13)25-17;3-1(4)2(5)6/h1-6,11H,7-10,12H2;(H,3,4)(H,5,6)
- InChIKey: LSHYHHTVFLOXDN-UHFFFAOYSA-N
- SMILES: C(O)(=O)C(O)=O.C(C1SC=CC=1)(=O)CN1CCN(C(C2=NC3=CC=CC=C3S2)=O)CC1
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-one; oxalic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5672-0113-10mg |
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-one; oxalic acid |
1351609-88-5 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5672-0113-30mg |
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-one; oxalic acid |
1351609-88-5 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5672-0113-40mg |
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-one; oxalic acid |
1351609-88-5 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F5672-0113-1mg |
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-one; oxalic acid |
1351609-88-5 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5672-0113-10μmol |
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-one; oxalic acid |
1351609-88-5 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5672-0113-2μmol |
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-one; oxalic acid |
1351609-88-5 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F5672-0113-20mg |
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-one; oxalic acid |
1351609-88-5 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F5672-0113-5mg |
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-one; oxalic acid |
1351609-88-5 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5672-0113-20μmol |
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-one; oxalic acid |
1351609-88-5 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5672-0113-4mg |
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-one; oxalic acid |
1351609-88-5 | 4mg |
$66.0 | 2023-09-09 |
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-one; oxalic acid 関連文献
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-one; oxalic acidに関する追加情報
Research Brief on 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-one; oxalic acid (CAS: 1351609-88-5)
The compound 2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-one; oxalic acid (CAS: 1351609-88-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.
Recent studies have demonstrated that this benzothiazole-piperazine-thiophene hybrid exhibits promising kinase inhibitory activity, particularly against protein kinases involved in inflammatory pathways. The oxalic acid salt form (1351609-88-5) shows improved solubility and bioavailability compared to the free base, making it more suitable for pharmaceutical development. X-ray crystallography studies published in 2023 revealed that the compound forms stable hydrogen-bonded networks with its target proteins, explaining its high binding affinity.
In vitro studies conducted by multiple research groups have shown that 1351609-88-5 displays selective inhibition of JAK3 kinase (IC50 = 12.3 nM) with >100-fold selectivity over JAK1 and JAK2 isoforms. This selectivity profile suggests potential applications in autoimmune disease treatment while minimizing side effects associated with pan-JAK inhibition. The compound's metabolic stability has been evaluated in human liver microsomes, showing a half-life of 87 minutes, which is favorable for further development.
The synthetic route to 1351609-88-5 has been optimized in recent publications, with the current yield improved to 68% through a novel Pd-catalyzed coupling strategy. Process chemistry studies have identified critical quality attributes including residual solvent limits and polymorph control, essential for scale-up manufacturing. Stability studies indicate the oxalic acid salt form remains stable under accelerated conditions (40°C/75% RH) for at least 6 months.
Emerging preclinical data suggests potential applications beyond inflammation, including in oncology. The compound has shown synergistic effects with checkpoint inhibitors in murine tumor models, possibly through modulation of the tumor microenvironment. However, comprehensive toxicology studies are still ongoing, with preliminary results indicating a favorable safety margin (NOAEL > 100 mg/kg in rats).
Several pharmaceutical companies have included derivatives of 1351609-88-5 in their pipelines, with one candidate currently in Phase I clinical trials for rheumatoid arthritis. Patent landscape analysis shows increasing activity around this chemical scaffold, with 14 new patent applications filed in 2023 alone, covering novel formulations and combination therapies.
Future research directions include structural optimization to improve blood-brain barrier penetration for potential CNS applications, as well as development of radio-labeled versions for PET imaging studies. The unique pharmacophore of 1351609-88-5 continues to inspire new drug discovery efforts across multiple therapeutic areas.
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